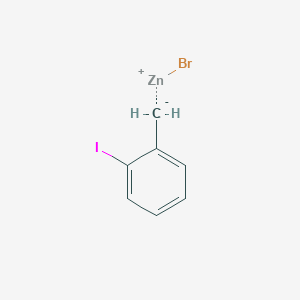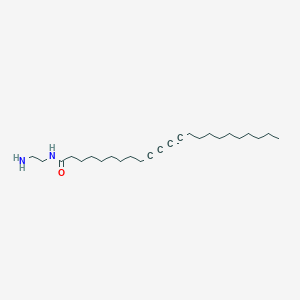
(2-Aminoethyl)-10,12-tricosadiynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)-10,12-tricosadiynamide, also known as C23H44N2, is a long-chain alkyne that has been used in scientific research for its unique properties. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
作用機序
The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide is not fully understood, but it is believed to interact with lipid membranes and alter their structure and function. This interaction may be related to its use as a probe for studying membrane structure and function.
Biochemical and Physiological Effects:
(2-Aminoethyl)-10,12-tricosadiynamide has been shown to have a variety of biochemical and physiological effects, including its ability to alter membrane fluidity and permeability. It has also been shown to affect the activity of enzymes and ion channels.
実験室実験の利点と制限
One advantage of using (2-Aminoethyl)-10,12-tricosadiynamide in laboratory experiments is its ability to selectively interact with lipid membranes, making it a useful tool for studying membrane structure and function. However, its long-chain structure may limit its solubility in aqueous solutions, which may affect its ability to interact with membranes in some experimental conditions.
将来の方向性
There are several potential future directions for research involving (2-Aminoethyl)-10,12-tricosadiynamide. These include its use in the development of new biosensors for the detection of biomolecules, its application in the study of protein-protein interactions, and its potential as a therapeutic agent for the treatment of diseases related to membrane structure and function. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide can be achieved through various methods, including the reaction of 10,12-pentacosadiynoic acid with ethylenediamine. The reaction is typically carried out in a solvent, such as ethanol or methanol, under controlled conditions to ensure the formation of the desired product.
科学的研究の応用
(2-Aminoethyl)-10,12-tricosadiynamide has been used in scientific research for a variety of applications, including its use as a probe for studying membrane structure and function. It has also been used in the development of biosensors for the detection of biomolecules, as well as in the study of protein-protein interactions.
特性
CAS番号 |
113377-11-0 |
|---|---|
製品名 |
(2-Aminoethyl)-10,12-tricosadiynamide |
分子式 |
C25H44N2O |
分子量 |
388.6 g/mol |
IUPAC名 |
N-(2-aminoethyl)tricosa-10,12-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |
InChIキー |
PSRIBRPGEMXQGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
正規SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
同義語 |
(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



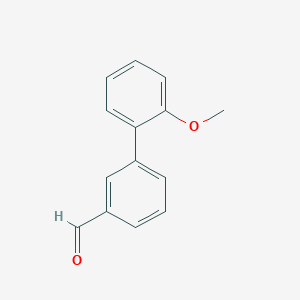
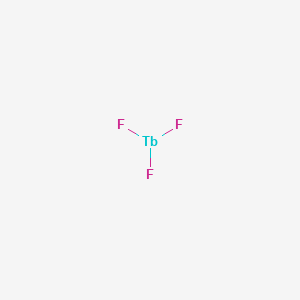
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
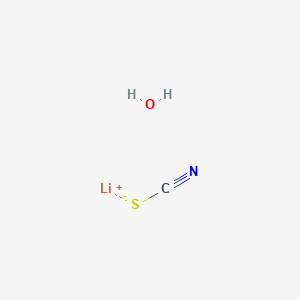
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
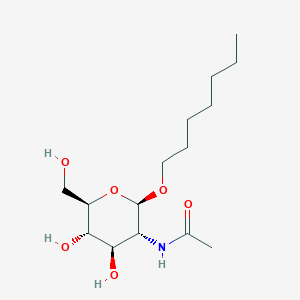
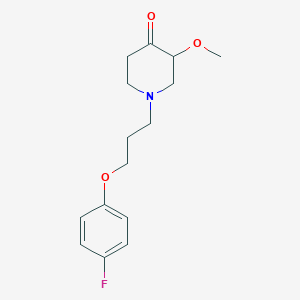
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
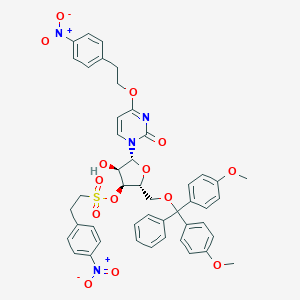
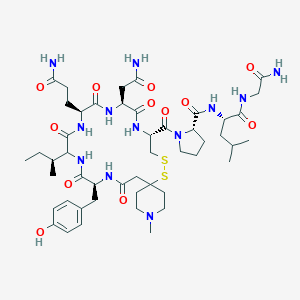
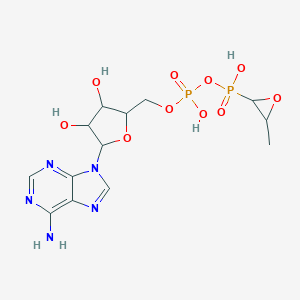
![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
